

# Unveiling the Carcinogenic Potential of Furaltadone's Metabolite, AMOZ: A Technical Guide

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## Compound of Interest

Compound Name: Amoz

Cat. No.: B029683

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## Executive Summary

Furaltadone, a nitrofurantoin antibiotic, has long been scrutinized for its carcinogenic properties, leading to its ban in food-producing animals in numerous countries. Central to this concern is its persistent tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (**AMOZ**). This technical guide provides an in-depth analysis of the available scientific evidence regarding the carcinogenic potential of **AMOZ**. While direct, comprehensive long-term carcinogenicity studies on **AMOZ** are limited, this document synthesizes data from studies on the parent compound, furaltadone, and the broader class of nitrofurans to infer the potential risks associated with **AMOZ**. The available evidence strongly suggests that **AMOZ**, like its parent compound, possesses genotoxic and carcinogenic properties, primarily through a mechanism involving metabolic activation to reactive intermediates that can induce DNA damage.

## Introduction

Furaltadone was historically used in veterinary medicine to treat bacterial and protozoal infections. However, concerns over the potential health risks to consumers from residues in animal-derived food products led to its prohibition.<sup>[1][2]</sup> The focus of regulatory bodies and scientific investigation has been on the parent drug's metabolites, which can persist in tissues for extended periods. **AMOZ** is the primary tissue-bound metabolite of furaltadone and serves

as a crucial marker for the illegal use of this antibiotic.[3] This guide delves into the toxicological profile of **AMOZ**, with a specific focus on its carcinogenic potential, to provide a comprehensive resource for the scientific community.

## Carcinogenicity of Furaltadone and Nitrofurans

The carcinogenic risk of **AMOZ** is largely extrapolated from data on furaltadone and the nitrofurans class of compounds. The California Office of Environmental Health Hazard Assessment (OEHHA) has classified furaltadone as a substance that can cause cancer.[4] Furthermore, the International Agency for Research on Cancer (IARC) has categorized furaltadone in Group 2B, indicating it is "possibly carcinogenic to humans."

Studies conducted in the 1970s led the U.S. Food and Drug Administration (FDA) to consider furaltadone a "highly suspect carcinogen." [2] The carcinogenic activity of nitrofurans is believed to stem from the metabolic reduction of the 5-nitro group, a key structural feature of these compounds. This reduction leads to the formation of highly reactive intermediates, including nitroso, hydroxylamino, and amino derivatives. These reactive species are capable of covalently binding to cellular macromolecules, including DNA, which can initiate the process of carcinogenesis.

## Genotoxicity Profile

Both furaltadone and its metabolite **AMOZ** are considered to be mutagenic.[3] The genotoxic potential of nitrofurans is a critical aspect of their carcinogenicity. The reactive metabolites formed during their biotransformation can induce various forms of DNA damage, including strand breaks and the formation of DNA adducts.

## Mechanism of Genotoxicity

The proposed mechanism of genotoxicity for nitrofurans, which is likely applicable to **AMOZ**, involves the enzymatic reduction of the nitro group. This process is often carried out by cellular reductases. The resulting reactive intermediates are electrophilic and can readily attack nucleophilic sites on DNA bases. This interaction can lead to the formation of covalent DNA adducts, which, if not repaired, can result in mutations during DNA replication. These mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can lead to the initiation and promotion of cancer.

No specific quantitative data from genotoxicity assays for **AMOZ** were identified in the public domain at the time of this review. The following table summarizes the genotoxic potential based on the parent compound and the nitrofuran class.

Table 1: Summary of Genotoxic Potential

Test System	Compound Class/Compound	Result
General Mutagenicity	Furaltadone and AMOZ	Considered Mutagenic[3]
DNA Damage	Nitrofurans	Induction of DNA strand breaks

## Experimental Protocols

Detailed experimental protocols for carcinogenicity and genotoxicity studies specifically on **AMOZ** are not readily available in published literature. However, standard methodologies for such assessments would include the following:

### Long-Term Carcinogenicity Bioassay (Rodent Model)

A standard two-year rodent bioassay would be the definitive method to assess the carcinogenic potential of **AMOZ**.

- Test System: Male and female rats and mice.
- Administration: **AMOZ** administered in the diet or by gavage.
- Dose Levels: At least three dose levels plus a control group. The highest dose should be the maximum tolerated dose (MTD).
- Duration: 24 months.
- Endpoints: Survival, body weight, clinical observations, and comprehensive histopathological examination of all organs and tissues to identify neoplastic and non-neoplastic lesions.

### In Vitro Genotoxicity Assays

A battery of in vitro genotoxicity tests is typically employed to assess mutagenic and clastogenic potential.

- Ames Test (Bacterial Reverse Mutation Assay):
  - Test System: Various strains of *Salmonella typhimurium* and *Escherichia coli*.
  - Method: Bacteria are exposed to varying concentrations of **AMOZ** with and without metabolic activation (S9 mix). The number of revertant colonies is counted to determine mutagenicity.
- In Vitro Micronucleus Assay:
  - Test System: Mammalian cell lines (e.g., CHO, V79, TK6) or primary lymphocytes.
  - Method: Cells are treated with **AMOZ**, and the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is assessed by microscopy or flow cytometry.
- In Vitro Chromosomal Aberration Assay:
  - Test System: Mammalian cell lines or primary lymphocytes.
  - Method: Cells are exposed to **AMOZ**, and metaphase chromosomes are analyzed for structural and numerical aberrations.

## Signaling Pathways in Nitrofuran-Induced Carcinogenesis

The precise signaling pathways disrupted by **AMOZ** leading to carcinogenesis have not been elucidated. However, based on the general mechanism of action for genotoxic carcinogens, several pathways are likely to be involved.

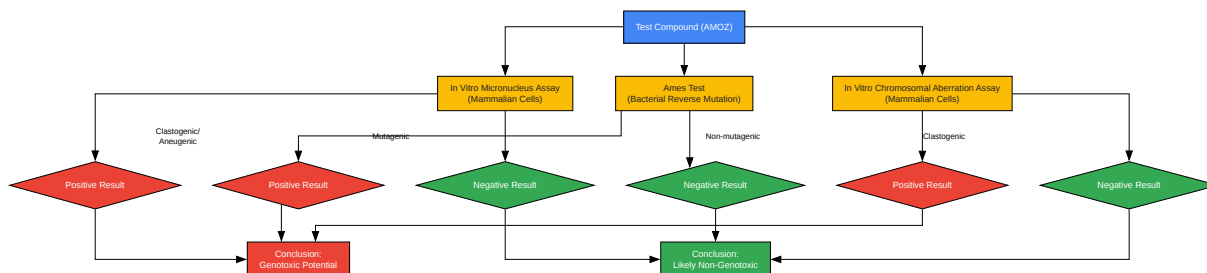


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Caption: Proposed signaling pathway for **AMOZ**-induced carcinogenesis.

## Experimental Workflow for Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a test compound like **AMOZ**.



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Caption: A standard workflow for in vitro genotoxicity testing.

## Conclusion and Future Directions

The available evidence, primarily derived from studies on the parent compound furaltadone and the broader class of nitrofurans, strongly indicates that the metabolite **AMOZ** possesses carcinogenic potential. This is attributed to its likely genotoxic properties, mediated by metabolic activation to reactive intermediates that can damage DNA. The ban on furaltadone in food-producing animals is a direct consequence of these concerns.

To definitively characterize the carcinogenic risk of **AMOZ**, further research is warranted. Specifically, long-term carcinogenicity bioassays and a comprehensive battery of genotoxicity studies conducted directly on **AMOZ** are needed to provide quantitative data for risk assessment. Furthermore, mechanistic studies to elucidate the specific signaling pathways affected by **AMOZ** would provide a more complete understanding of its carcinogenic mode of action. Such data are essential for regulatory agencies and for ensuring the safety of the food supply.

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## References

- 1. Furaltadone - Wikipedia [en.wikipedia.org]
- 2. gao.gov [gao.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furaltadone | C<sub>13</sub>H<sub>16</sub>N<sub>4</sub>O<sub>6</sub> | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]
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